molecular formula C13H19N3 B13954180 1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine CAS No. 329278-46-8

1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine

Cat. No.: B13954180
CAS No.: 329278-46-8
M. Wt: 217.31 g/mol
InChI Key: IZWNSXIVMFGULF-UHFFFAOYSA-N
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Description

1-((2,6-dimethylphenyl)diazenyl)piperidine is a chemical compound that features a piperidine ring substituted with a diazenyl group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-dimethylphenyl)diazenyl)piperidine typically involves the diazotization of 2,6-dimethylaniline followed by coupling with piperidine. The reaction conditions often include the use of sodium nitrite in an acidic medium to generate the diazonium salt, which is then reacted with piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-((2,6-dimethylphenyl)diazenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2,6-dimethylphenyl)diazenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,6-dimethylphenyl)diazenyl)piperidine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,6-dimethylphenyl)diazenyl)piperidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

329278-46-8

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

(2,6-dimethylphenyl)-piperidin-1-yldiazene

InChI

InChI=1S/C13H19N3/c1-11-7-6-8-12(2)13(11)14-15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3

InChI Key

IZWNSXIVMFGULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NN2CCCCC2

Origin of Product

United States

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